

phase transformation of brookite to rutile titanium dioxide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Titanium dioxide*

Cat. No.: *B151887*

[Get Quote](#)

An In-depth Technical Guide to the Phase Transformation of Brookite to Rutile **Titanium Dioxide**

Abstract

Titanium dioxide (TiO_2) is a cornerstone material in applications ranging from photocatalysis to photovoltaics and pigments. Its performance is intrinsically linked to its crystalline structure. While anatase and rutile are the most studied polymorphs, the metastable brookite phase plays a crucial, albeit complex, role in the thermal evolution of TiO_2 materials. This guide provides a comprehensive technical overview of the solid-state phase transformation from brookite to the thermodynamically stable rutile phase. We will explore the competing mechanistic pathways, delve into the kinetics of the transformation, analyze the critical factors that govern this process, and detail the experimental methodologies required for its rigorous study. This document is intended for researchers and materials scientists seeking to understand and control the phase composition of TiO_2 for advanced applications.

The TiO_2 Polymorphs: A Matter of Stability

Titanium dioxide naturally exists in three primary crystalline forms: anatase (tetragonal), rutile (tetragonal), and brookite (orthorhombic).^{[1][2][3]} While all three are built from TiO_6 octahedra, the arrangement of these octahedra and the way they share edges and corners differ, leading to distinct physical and electronic properties.

- Rutile: The most thermodynamically stable phase under all conditions for bulk materials.^[4]

- Anatase & Brookite: These are metastable phases, meaning they will transform to rutile upon heating.[4][5]

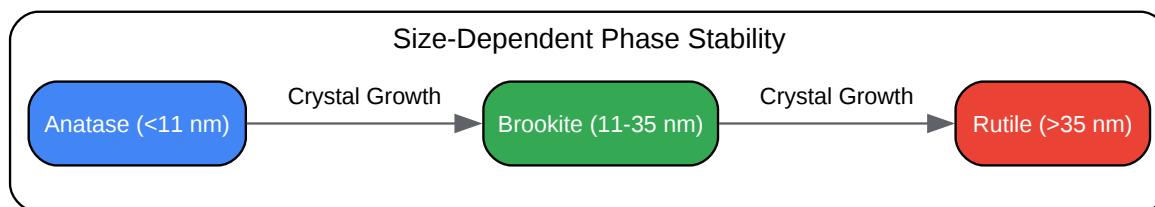

A critical insight from recent decades of nanomaterial research is that thermodynamic stability is size-dependent. For nanocrystalline TiO_2 , the phase with the lowest surface energy can become the most stable. This leads to a fascinating inversion of stability at small crystal sizes.

Table 1: Size-Dependent Phase Stability of TiO_2 Nanocrystals

Crystal Size Range	Most Stable Phase	Reference(s)
< 11 nm	Anatase	[4][6]
11 nm - 35 nm	Brookite	[4][6]

| > 35 nm | Rutile |[4][6] |

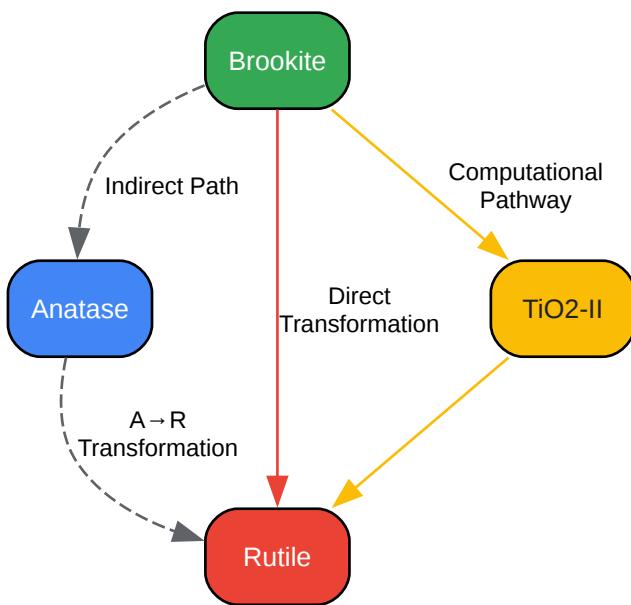
This size-dependent stability is paramount. It explains why anatase and brookite can be readily synthesized as nanoparticles and dictates the starting point for any thermal transformation study.

[Click to download full resolution via product page](#)

Caption: Phase stability of TiO_2 as a function of nanocrystal size.

Mechanistic Pathways: A Contentious Transformation

The precise pathway by which brookite transforms into rutile is a subject of ongoing scientific discussion, with experimental evidence supporting several distinct mechanisms. The pathway


can be influenced by the purity of the starting material, the presence of other phases, and the experimental conditions.

Direct Transformation (Brookite → Rutile): Many studies, particularly those using phase-pure brookite, observe a direct conversion to rutile without the formation of any detectable intermediate phases.^{[7][8]} This transformation typically occurs at temperatures between 500°C and 900°C.^{[7][8]} This is often considered the intrinsic pathway for pure brookite.

Indirect Transformation via Anatase (Brookite → Anatase → Rutile): Some reports suggest that brookite first converts to anatase, which subsequently transforms into the more stable rutile.^{[9][10]} This pathway is sometimes observed when the synthesis conditions might favor the nucleation of anatase or in specific temperature regimes.

Indirect Transformation via TiO₂-II: Recent computational studies using methods like stochastic surface walking (SSW) have proposed a more complex, lower-energy pathway.^{[9][11]} In this mechanism, brookite first transforms into a high-pressure polymorph, TiO₂-II, which then converts to rutile.^[11] This model suggests that anatase, when observed, is not a true intermediate but rather a byproduct of a competing reaction pathway.^[11]

Role in Mixed-Phase Systems: In powders containing both anatase and brookite, the situation is even more complex. The presence of brookite has been shown to lower the activation energy and temperature for the anatase-to-rutile transformation, suggesting brookite can act as a nucleation site for rutile.^{[4][12]} In some anatase-brookite mixtures, it has been observed that anatase first transforms to brookite before the entire system converts to rutile.^{[6][13][14]}

[Click to download full resolution via product page](#)

Caption: Proposed transformation pathways from brookite to rutile.

Transformation Kinetics

Understanding the rate and energetics of the transformation is critical for controlling the final material composition. The kinetics are typically studied by annealing brookite samples at various temperatures for different durations and quantifying the phase composition. The data is then fitted to solid-state reaction models.

Common Kinetic Models:

- First-Order Model: A simple model assuming the transformation rate is directly proportional to the amount of remaining brookite.[\[7\]](#)
- Johnson-Mehl-Avrami-Kolmogorov (JMAK) Model: A more sophisticated model that accounts for both nucleation and growth processes. It is often found to provide a better fit for the experimental data of the brookite-to-rutile transformation.[\[7\]\[15\]](#)
- Contracting Spherical Interface Model: This model is particularly applicable to transformations in monodispersed spherical particles.[\[8\]](#)

Activation Energy (Ea): The activation energy represents the energy barrier that must be overcome for the transformation to occur. It is a crucial parameter derived from kinetic studies and is highly sensitive to the physical properties of the brookite starting material.

Table 2: Reported Activation Energies for the Brookite → Rutile Transformation

Brookite Material	Kinetic Model	Activation Energy (Ea)	Reference(s)
Micron-sized (natural)	First-Order	411.91 kJ/mol	[7][15]
Micron-sized (natural)	JMAK	492.13 kJ/mol	[7][15]

| Nanocrystals (~25 nm) | Contracting Sphere | 143.4 kJ/mol | [8][16] |

The significant difference in activation energy between micro- and nano-sized crystals underscores the profound impact of particle size and surface area on the transformation kinetics.[7][8] Nanocrystals, with their higher surface energy and larger number of grain boundaries, exhibit a much lower energy barrier for transformation.

Experimental Protocol: A Self-Validating Workflow

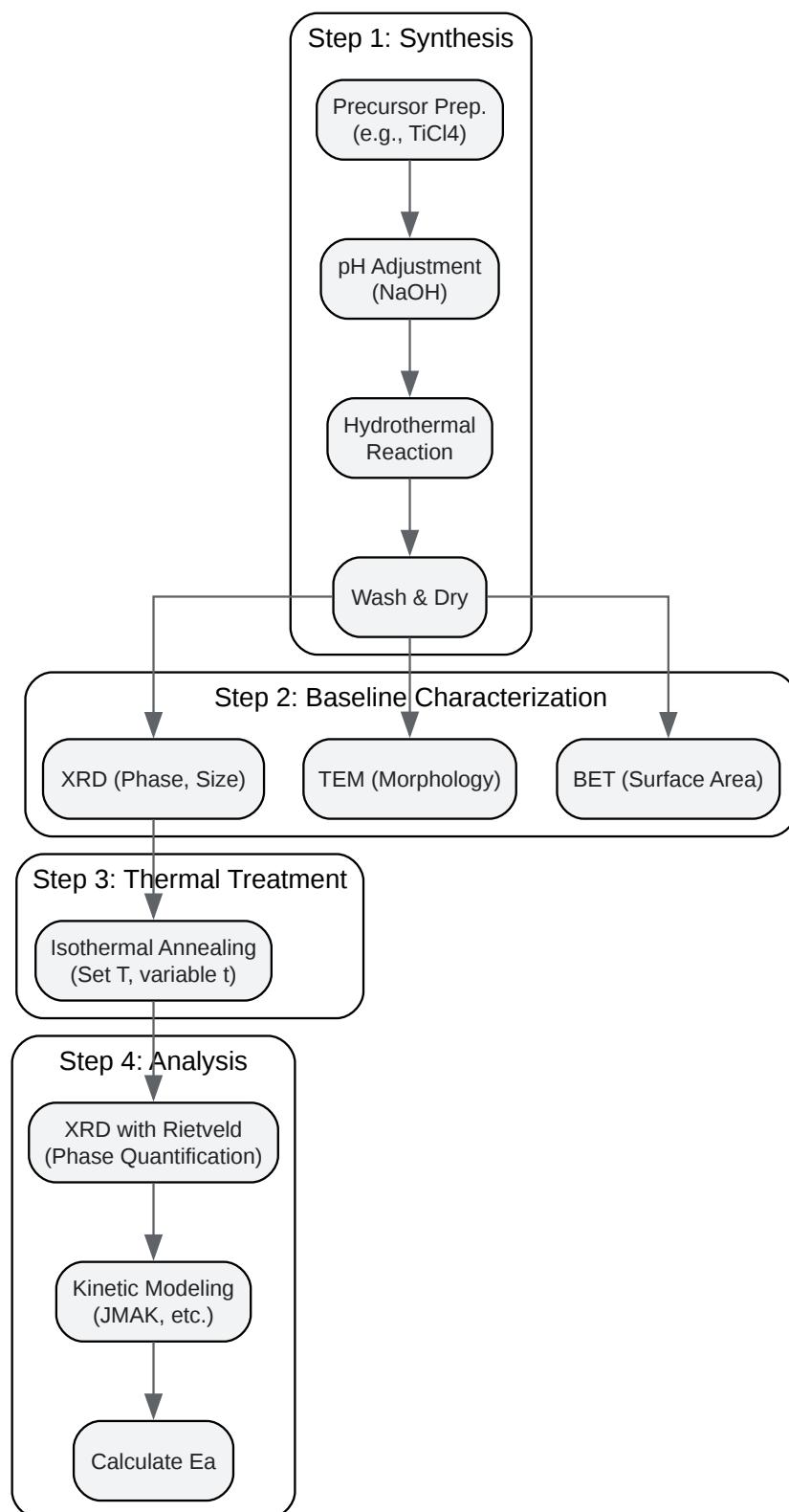
A trustworthy investigation into the brookite-to-rutile transformation requires a rigorous, multi-step experimental approach. The causality behind each step is crucial for obtaining reproducible and reliable data.

Step 1: Synthesis of Phase-Pure Brookite Nanoparticles The quality of the kinetic and mechanistic study is entirely dependent on the purity of the starting material. Hydrothermal synthesis is a common and effective method for producing phase-pure brookite.[17][18]

- Protocol:
 - Prepare a titanium precursor solution, for example, by dissolving titanium tetrachloride ($TiCl_4$) or titanyl sulfate ($TiOSO_4$) in an acidic aqueous medium.[18][19]

- Adjust the pH of the solution to be strongly basic (e.g., pH ~12.5) by the dropwise addition of NaOH. The presence of Na⁺ ions is reported to be critical for stabilizing layered titanate intermediates that facilitate the formation of brookite.[18]
- Transfer the resulting sol to a Teflon-lined stainless-steel autoclave.
- Heat the autoclave to a temperature of ~220°C for 24 hours.[18]
- After cooling, separate the white precipitate by centrifugation, wash repeatedly with deionized water to remove residual ions, and dry at ~100°C.

Step 2: Initial Material Characterization Before thermal treatment, the synthesized powder must be thoroughly characterized to establish a baseline.


- X-Ray Diffraction (XRD): To confirm phase purity and determine the initial crystallite size using the Scherrer equation.[20]
- Transmission Electron Microscopy (TEM): To visualize particle morphology and size distribution.[21]
- Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area.

Step 3: Controlled Thermal Annealing This is the core of the transformation experiment.

- Protocol:
 - Place a known quantity of the brookite powder in a high-temperature furnace.
 - For isothermal studies, rapidly heat the furnace to a set temperature (e.g., 600°C, 650°C, 700°C) and hold for various time intervals (e.g., 30, 60, 120, 240 minutes).
 - After the designated time, quench the samples to room temperature to halt the transformation.
 - For in-situ studies, the sample is heated within a characterization instrument (like a high-temperature XRD chamber) to monitor the transformation in real-time.[12]

Step 4: Post-Annealing Characterization and Kinetic Analysis Each annealed sample is analyzed to determine the extent of the transformation.

- XRD with Rietveld Refinement: This is the primary technique for quantifying the weight fraction of brookite, rutile, and any other phases present.[\[22\]](#)
- Data Analysis: The weight fraction of rutile formed is plotted against time for each temperature. This data is then fitted to the kinetic models described in Section 3 to determine the rate constants (k) and the activation energy (Ea) using an Arrhenius plot.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for studying brookite-to-rutile kinetics.

Conclusion and Future Outlook

The transformation of brookite to rutile is a complex solid-state process fundamental to the material science of **titanium dioxide**. While a direct transformation is often observed for pure brookite, the potential for indirect pathways involving anatase or TiO_2 -II intermediates highlights the sensitivity of the system to initial conditions. The kinetics are dominated by particle size, with nanocrystals transforming at significantly lower temperatures and with a lower activation energy barrier than their microcrystalline counterparts.

By carefully controlling the synthesis of the initial brookite and the subsequent annealing conditions, researchers can precisely manipulate the phase composition of the final material. This control is the key to engineering TiO_2 -based materials with tailored properties, particularly for photocatalysis, where mixed-phase compositions (e.g., brookite-rutile or anatase-rutile) often exhibit synergistic effects that enhance charge separation and overall efficiency.^{[6][20]} Future research, particularly employing advanced in-situ characterization techniques and computational modeling, will continue to unravel the atomic-level details of this critical phase transformation.

References

- Fauzi, A. A. et al. (2022). Heterophase Polymorph of TiO_2 (Anatase, Rutile, Brookite, TiO_2 (B)) for Efficient Photocatalyst: Fabrication and Activity. MDPI.
- Huberty, J., & Xu, H. (2008). Kinetics study on phase transformation from titania polymorph brookite to rutile. Journal of Solid State Chemistry.
- Ocaña, M. et al. (2009). Brookite → rutile phase transformation of TiO_2 studied with monodispersed particles. Journal of the American Ceramic Society.
- Hu, Y., Tsai, H.-L., & Huang, C.-L. (2003). Effect of brookite phase on the anatase–rutile transition in titania nanoparticles. Journal of the European Ceramic Society.
- Setiawati, E. et al. (2021). Effect of Brookite Phase on the Anatase-Rutile Transition in Titania Nanoparticles. Science and Technology Indonesia.
- Gao, Y. et al. (2022). Phase-Transition Mechanism and the Atomic Interface Structure of Brookite to Rutile: Resolving from Machine-Learning Global Pathway Sampling. The Journal of Physical Chemistry C.
- Ghazizadeh, M., Yourdkhani, A., & Sabbaghizadeh, M. (2011). The role of brookite in mechanical activation of anatase-to-rutile transformation of nanocrystalline TiO_2 : An XRD and Raman spectroscopy investigation. CrystEngComm.
- Pottier, A. et al. (2003). Facile synthesis of brookite TiO_2 nanoparticles. Chemical Communications.

- Gao, Y. et al. (2022). Phase-Transition Mechanism and the Atomic Interface Structure of Brookite to Rutile. ACS Publications.
- Huberty, J. (2008). Kinetics study on phase transformation from titania polymorph brookite to rutile. OSTI.GOV.
- Bakardjieva, S. et al. (2006). Transformation of brookite-type TiO₂ nanocrystals to rutile: Correlation between microstructure and photoactivity. ResearchGate.
- Bakardjieva, S. et al. (2006). Transformation of brookite-type TiO₂ nanocrystals to rutile: correlation between microstructure and photoactivity. Journal of Materials Chemistry.
- Wu, M. et al. (2010). Rapid Hydrothermal Preparation of Rutile TiO₂ Nanoparticles by Simultaneous Transformation of Primary Brookite and Anatase: An in Situ Synchrotron PXRD Study. Crystal Growth & Design.
- Truong, Q. D. et al. (2020). Insights into Successful Hydrothermal Synthesis of Brookite TiO₂ Particles: From Micro to Nano. ACS Omega.
- Mohammadi, M. R., & Fray, D. J. (2011). Effect of Brookite presence on nanocrystalline anatase-rutile phase transformation. ResearchGate.
- Lyson-Sypien, B. et al. (2017). Low-Temperature Synthesis of Anatase/Rutile/Brookite TiO₂ Nanoparticles on a Polymer Membrane for Photocatalysis. MDPI.
- Kandiel, T. A. et al. (2013). Brookite versus anatase TiO₂ photocatalysts: phase transformations and photocatalytic activities. Photochemical & Photobiological Sciences.
- Pottier, A., Chane-Ching, J.-Y., & Tronc, E. (2001). Synthesis of Brookite TiO₂ Nanoparticles by Thermolysis of TiCl₄ in Strongly Acidic Aqueous Media. ResearchGate.
- Mohammed, S. A., & Al-Alaw, R. H. (2018). Effect of Thermal Treatment on Nanosized Brookite-to-Rutile TiO₂ Phase Transformation Prepared by Sol-Gel Method. Tikrit Journal of Pure Science.
- Kandiel, T. A. et al. (2013). Brookite versus anatase TiO₂ photocatalysts: phase transformations and photocatalytic activities. PubMed.
- Kandiel, T. A. et al. (2013). Brookite versus anatase TiO₂ photocatalysts: Phase transformations and photocatalytic activities. ResearchGate.
- Ghazizadeh, M. et al. (2011). The role of brookite in mechanical activation of anatase-to-rutile transformation of nanocrystalline TiO₂: An XRD and Raman spec. SciSpace.
- Wikipedia. (n.d.). Brookite. Wikipedia.
- Wikipedia. (n.d.). Titanium. Wikipedia.
- Ghazizadeh, M. et al. (2011). The Role of Brookite in Mechanical Activation of Anatase-to-Rutile Transformation of Nanocrystalline TiO₂: An XRD and Raman Spectroscopy Investigation. ResearchGate.
- Scanlon, D. O. et al. (2013). Crystal structures of TiO₂ : (a) anatase, (b) rutile, and (c) brookite (adapted from Ref.[13]) (Table 1). ResearchGate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Brookite - Wikipedia [en.wikipedia.org]
- 2. Titanium - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. One moment, please... [nathan.instras.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ijsr.net [ijsr.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Brookite versus anatase TiO₂ photocatalysts: phase transformations and photocatalytic activities - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 14. Brookite versus anatase TiO₂ photocatalysts: phase transformations and photocatalytic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinetics study on phase transformation from titania polymorph brookite to rutile (Journal Article) | OSTI.GOV [osti.gov]
- 16. researchgate.net [researchgate.net]
- 17. Facile synthesis of brookite TiO₂ nanoparticles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]
- 21. Transformation of brookite-type TiO₂ nanocrystals to rutile: correlation between microstructure and photoactivity - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. The role of brookite in mechanical activation of anatase-to-rutile transformation of nanocrystalline TiO₂: An XRD and Raman spectroscopy investigation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [phase transformation of brookite to rutile titanium dioxide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b151887#phase-transformation-of-brookite-to-rutile-titanium-dioxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com